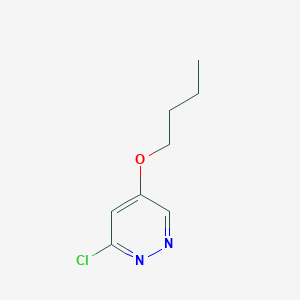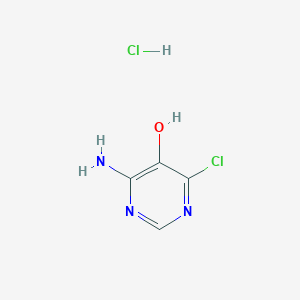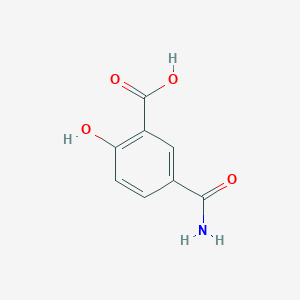
2-Butylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylquinoline is an organic compound with the molecular formula C13H15N. It consists of a quinoline ring system with a butyl side chain attached to the second position. This compound is a yellow, oily liquid with a distinctive odor and is insoluble in water but soluble in many organic solvents . It is commonly used in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butylquinoline can be synthesized through the reaction of quinoline with butyl bromide under appropriate conditions. The reaction typically involves heating quinoline with butyl bromide in the presence of a base such as potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Butylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into hydrogenated quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions.
Major Products Formed:
- Oxidation can yield quinoline carboxylic acids or quinoline N-oxides.
- Reduction can produce tetrahydroquinoline derivatives.
- Substitution reactions can result in various alkyl or aryl quinoline derivatives .
Scientific Research Applications
2-Butylquinoline has diverse applications in scientific research:
Biology: It serves as a fluorescent dye and chemical indicator in biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes or disrupt cellular processes, leading to their biological effects. The exact mechanism may vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the butyl side chain.
2-Methylquinoline: A derivative with a methyl group instead of a butyl group.
2-Phenylquinoline: A derivative with a phenyl group at the second position.
Uniqueness: 2-Butylquinoline is unique due to its specific side chain, which can influence its chemical reactivity and biological activity. The butyl group can enhance its solubility in organic solvents and may affect its interaction with biological targets compared to other quinoline derivatives .
Properties
CAS No. |
7661-39-4 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-2-3-7-12-10-9-11-6-4-5-8-13(11)14-12/h4-6,8-10H,2-3,7H2,1H3 |
InChI Key |
GMZLALYCWQSOQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11908730.png)










![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)

